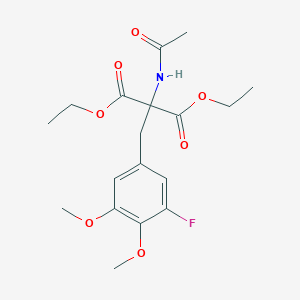
Diethyl 2-(acetylamino)-2-(3-fluoro-4,5-dimethoxybenzyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(acetylamino)-2-(3-fluoro-4,5-dimethoxybenzyl)malonate is a synthetic organic compound that belongs to the class of malonates. These compounds are often used in organic synthesis due to their versatility and reactivity. The presence of functional groups such as acetylamino, fluoro, and dimethoxybenzyl makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(acetylamino)-2-(3-fluoro-4,5-dimethoxybenzyl)malonate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Malonate Ester: Diethyl malonate is reacted with a base such as sodium ethoxide to form the malonate anion.
Alkylation: The malonate anion is then alkylated with 3-fluoro-4,5-dimethoxybenzyl bromide under suitable conditions to form the benzylated malonate.
Acetylation: The benzylated malonate is then acetylated using acetic anhydride in the presence of a catalyst to introduce the acetylamino group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(acetylamino)-2-(3-fluoro-4,5-dimethoxybenzyl)malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be used in the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(acetylamino)-2-(3-fluoro-4,5-dimethoxybenzyl)malonate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of functional groups such as acetylamino and fluoro could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate ester without the additional functional groups.
Ethyl acetoacetate: Another ester used in organic synthesis with different reactivity.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Uniqueness
Diethyl 2-(acetylamino)-2-(3-fluoro-4,5-dimethoxybenzyl)malonate is unique due to the presence of multiple functional groups that can participate in a variety of chemical reactions. This makes it a versatile intermediate for the synthesis of complex molecules.
Properties
CAS No. |
42877-14-5 |
|---|---|
Molecular Formula |
C18H24FNO7 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(3-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H24FNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-13(19)15(25-5)14(9-12)24-4/h8-9H,6-7,10H2,1-5H3,(H,20,21) |
InChI Key |
FINQMFWFUDVYGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)F)OC)OC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















